Enhanced Lipophilicity (XLogP) Drives Membrane Permeability Compared to Methyl and Unsubstituted Analogs
The calculated partition coefficient (XLogP3-AA) for 5-(4-tert-butylphenyl)-2H-tetrazole is 2.8, which is significantly higher than that of the 4-methyl analog (XLogP3-AA = 1.5) and the unsubstituted 5-phenyltetrazole (LogP ~0.9-2.0) [1][2]. This quantitative increase in lipophilicity, driven by the bulky tert-butyl group, suggests enhanced passive membrane permeability compared to less lipophilic 5-aryltetrazoles, a critical factor in cell-based assays and oral bioavailability predictions [3].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 5-(4-Methylphenyl)tetrazole: XLogP3-AA = 1.5; 5-Phenyltetrazole: LogP ~0.9-2.0 |
| Quantified Difference | 1.3 log units higher than methyl analog; 0.8-1.9 log units higher than unsubstituted phenyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem) and reported literature values |
Why This Matters
Higher lipophilicity correlates with improved passive diffusion across lipid bilayers, which is essential for intracellular target engagement and oral drug absorption.
- [1] PubChem. 5-(4-tert-Butylphenyl)-2H-tetrazole. PubChem CID 2799035. Accessed April 2026. View Source
- [2] PubChem. 5-(4-Methylphenyl)-1H-tetrazole. PubChem CID 285164. Accessed April 2026. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235-248. View Source
